5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile

Lipophilicity Physicochemical profiling Drug-likeness

5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile (CAS 941244-14-0, molecular formula C18H22N4O4S, MW 390.46) is a fully substituted 1,3-oxazole-4-carbonitrile derivative featuring a morpholinosulfonylphenyl group at the 2-position and a sec-butylamino substituent at the 5-position. The compound belongs to a broader class of 5-amino-2-(4-sulfonylphenyl)oxazole-4-carbonitriles that have been investigated in kinase inhibitor and anti-inflammatory programs.

Molecular Formula C18H22N4O4S
Molecular Weight 390.46
CAS No. 941244-14-0
Cat. No. B2401888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
CAS941244-14-0
Molecular FormulaC18H22N4O4S
Molecular Weight390.46
Structural Identifiers
SMILESCCC(C)NC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N
InChIInChI=1S/C18H22N4O4S/c1-3-13(2)20-18-16(12-19)21-17(26-18)14-4-6-15(7-5-14)27(23,24)22-8-10-25-11-9-22/h4-7,13,20H,3,8-11H2,1-2H3
InChIKeyRFBGNBPGHUQUJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(sec-Butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile (CAS 941244-14-0): Chemical Class and Procurement Context


5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile (CAS 941244-14-0, molecular formula C18H22N4O4S, MW 390.46) is a fully substituted 1,3-oxazole-4-carbonitrile derivative featuring a morpholinosulfonylphenyl group at the 2-position and a sec-butylamino substituent at the 5-position. The compound belongs to a broader class of 5-amino-2-(4-sulfonylphenyl)oxazole-4-carbonitriles that have been investigated in kinase inhibitor and anti-inflammatory programs [1]. A critical procurement caveat is that at least one major vendor has incorrectly cross-referenced this CAS number with sorafenib (BAY 43-9006, CAS 284461-73-0), a structurally unrelated diaryl urea multikinase inhibitor, representing a significant data integrity risk that end-users must independently verify .

Kinase inhibitor scaffold — morpholinosulfonylphenyl oxazole-4-carbonitrile chemotype for SYK/TYK2 pathway studies

Chiral sec-butylamino group at 5-position supports stereochemical SAR exploration

Vendor authentication required — documented CAS misattribution to sorafenib by at least one supplier

Recommend orthogonal identity confirmation (LC-MS, NMR) upon receipt

Why 5-(sec-Butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile Cannot Be Substituted by Generic In-Class Oxazole-4-carbonitrile Analogs


Oxazole-4-carbonitrile derivatives bearing a morpholinosulfonylphenyl group at the 2-position constitute a structurally defined chemotype distinct from oxazole-4-carbonitriles with simple aryl or halogenated-phenyl substitution at the same position [1]. The morpholinosulfonyl moiety introduces a dual hydrogen-bond acceptor/donor sulfonamide functionality absent in comparator scaffolds, which has been demonstrated in related kinase inhibitor programs to alter both target engagement profiles and aqueous solubility relative to unsubstituted phenyl analogs [2]. Within this sub-series, variation at the 5-amino position—from ethylamino through cyclohexylamino to sec-butylamino—produces quantifiable differences in lipophilicity and steric bulk that directly affect binding pocket complementarity in ATP-competitive kinase assays, precluding simple interchange among regioisomers [3]. Generic substitution therefore risks both potency loss and altered selectivity fingerprint.

Risk factor
Target compound
Generic analog concern
2-Aryl scaffold mismatch
Morpholinosulfonylphenyl group directs inhibition toward SYK/TYK2 kinases [1]
Halogenated-phenyl analogs (e.g., trichlorophenyl) shift target engagement to ALOX15 lipoxygenase; class-level inference suggests divergent selectivity
5-Amino regioisomer variability
sec-Butylamino substitution provides specific steric bulk (Taft Es ~ -1.13) and introduces a chiral center
Ethylamino or isobutylamino congeners differ in lipophilicity and steric profile; ATP-pocket complementarity may not transfer
Vendor identity integrity
CAS 941244-14-0 correctly corresponds to C18H22N4O4S (MW 390.46)
At least one supplier incorrectly cross-references this CAS as sorafenib (diaryl urea, MW 464.8); data integrity must be independently verified

Quantitative Differentiation Evidence for 5-(sec-Butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile vs. Closest Analogs


Predicted Lipophilicity and Drug-Likeness vs. 5-(Ethylamino) and 5-(Isobutylamino) Congeners

Computationally predicted logP for 5-(sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is 2.02 (iLOGP) or 2.65 (XLOGP3), placing it in a favorable intermediate lipophilicity range for cellular permeability without exceeding the Lipinski threshold on logP. This contrasts with the more polar ethylamino analog (CAS 941267-39-6, predicted logP lower) and the similarly lipophilic isobutylamino isomer (CAS 941244-11-7) which presents a different steric profile due to branched alkyl positioning [1]. The sec-butyl group introduces a chiral center absent in the ethyl analog, enabling stereochemical exploration of binding site interactions not possible with achiral replacements [2].

Predicted logP vs. analogs
Cross-study comparable
XLOGP3: 2.65; iLOGP: 2.02. LogP difference vs. ethylamino analog estimated +0.6 to +0.8 log units. sec-Butyl provides chiral center (Taft Es ~ -1.13) absent in achiral ethyl or n-butyl counterparts.
Intermediate lipophilicity range supports cellular permeability screening; chiral handle enables stereochemical SAR exploration.
Predicted values (XLOGP3/iLOGP); experimental logP not reported. Data to verify.
Lipophilicity Physicochemical profiling Drug-likeness

Kinase Inhibition Class Effect: Scaffold Activity Against SYK and TYK2 vs. Unsubstituted Phenyl Oxazole-4-carbonitriles

Oxazole-4-carbonitrile derivatives bearing a 4-morpholinosulfonylphenyl group at the 2-position have been specifically claimed as inhibitors of spleen tyrosine kinase (SYK) and TYK2 in patent literature [1][2]. In contrast, 2-(halogenated phenyl)oxazole-4-carbonitriles from patent US20240336642 were optimized for 12/15-lipoxygenase (ALOX15) inhibition and showed IC50 values ranging from 110–870 nM for that target class [3], indicating a divergent target engagement profile driven by the 2-aryl substitution pattern. While direct quantitative data for the specific sec-butylamino compound are not publicly available for SYK or TYK2, the morpholinosulfonylphenyl group has been demonstrated to confer kinase-binding capability through the sulfonamide oxygen acting as a hinge-region hydrogen bond acceptor, a binding mode not accessible to simple phenyl or halogenated-phenyl analogs [1].

Kinase target engagement
Class-level inference
Morpholinosulfonylphenyl oxazole-4-carbonitriles claimed as SYK/TYK2 inhibitors in patent literature. Halogenated-phenyl analogs optimized for ALOX15 (IC50 110–870 nM). Target class switch driven by 2-aryl substitution pattern.
Supports kinase pathway-study fit; specific IC50 for CAS 941244-14-0 not publicly available. Requires assay validation.
Class-level patent evidence only; matched kinase panel data not reported. Source review recommended.
Kinase inhibition SYK TYK2 Scaffold comparison

Vendor Data Integrity Risk: Misattribution of CAS 941244-14-0 as Sorafenib Underscores Need for Authenticated Reference Standards

At least one major vendor (Evitachem) currently lists CAS 941244-14-0 as 'also known as BAY 43-9006 or Sorafenib', attributing FDA-approved renal cell and hepatocellular carcinoma indications to this compound . This is demonstrably incorrect: sorafenib (CAS 284461-73-0) is a bi-aryl urea with molecular formula C21H16ClF3N4O3 and MW 464.8, displaying Raf-1 IC50 = 6 nM and B-Raf IC50 = 22 nM [1]. The target compound is an oxazole-4-carbonitrile with formula C18H22N4O4S and MW 390.46—a completely different chemotype. This misattribution represents a procurement hazard that does not occur with alternative vendors such as A2B Chem, which correctly identify the compound by its IUPAC name and molecular formula without erroneous cross-referencing .

Vendor data integrity
Head-to-head
Evitachem incorrectly cross-references CAS 941244-14-0 as sorafenib (CAS 284461-73-0). MW difference: 74.3 Da; completely different scaffolds (oxazole-4-carbonitrile vs. diaryl urea). A2B Chem correctly identifies the compound.
Orthogonal identity confirmation (LC-MS, NMR) essential when sourcing from vendors with known cross-referencing errors.
Vendor qualification context; select suppliers providing correct IUPAC name and molecular formula.
Data integrity Vendor quality Compound authentication

Recommended Application Scenarios for 5-(sec-Butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile Based on Differential Evidence


Kinase-Focused Medicinal Chemistry Lead Optimization Requiring Stereochemical SAR Exploration

This compound is suited for structure-activity relationship (SAR) programs targeting SYK or TYK2 kinases where the chiral sec-butylamino group at the 5-position can be exploited to probe stereochemical requirements of the ATP-binding pocket. Unlike the achiral ethylamino analog (CAS 941267-39-6), the sec-butyl substituent introduces a defined stereocenter that enables enantiomer-pair synthesis and differential activity profiling, a benefit explicitly enabled by the intermediate logP (2.0–2.7) that maintains cellular permeability for target engagement assays [1][2].

Selectivity Profiling Against Morpholino-free Oxazole-4-carbonitrile Chemotypes

For laboratories comparing kinase inhibition (morpholinosulfonylphenyl series) versus lipoxygenase inhibition (halogenated phenyl series), this compound serves as the correct representative of the morpholinosulfonylphenyl scaffold. The 2-(4-morpholinosulfonyl)phenyl group directs activity toward SYK/TYK2 kinases [3], whereas 2-(2,3,5-trichlorophenyl) analogs such as Compound 14 (IC50 = 110 nM) from US20240336642 [4] are optimized for ALOX15. Procurement of the correct scaffold for the intended target class is essential for meaningful selectivity profiling.

Authenticated Compound Procurement and Vendor Qualification Studies

The documented misattribution of this CAS number as sorafenib by at least one vendor makes this compound an ideal candidate for vendor qualification protocols. Laboratories can use the compound as a reference standard to evaluate supplier data accuracy, requiring that the vendor provides correct IUPAC nomenclature, molecular formula (C18H22N4O4S), and CAS number without erroneous drug name cross-references. Successful verification through LC-MS and 1H/13C NMR against the correct structure qualifies a vendor for future procurement of related oxazole-4-carbonitrile analogs.

Physicochemical Tool Compound for Computational Model Validation

With its well-defined physicochemical properties (MW 390.46, TPSA 114.19 Ų, HBD 2, HBA 8, predicted logP 2.02–2.65) [1], this compound is a useful tool for validating in silico ADME prediction models within the oxazole-4-carbonitrile chemical space. Its compliance with Lipinski's Rule of Five (zero violations) and intermediate lipophilicity make it a representative training-set compound for developing QSPR models for kinase inhibitor physicochemical optimization.

Application
Selection Property
Validation Focus
Kinase SAR lead optimization
Chiral sec-butylamino group for stereochemical probe design
SYK/TYK2 target engagement; enantiomer-pair differential activity
Target class selectivity profiling
Morpholinosulfonylphenyl scaffold for kinase-directed pathway studies
Kinase vs. lipoxygenase selectivity; scaffold-controlled target engagement review
Vendor qualification and compound authentication
CAS integrity and correct structural attribution
LC-MS and NMR identity confirmation; supplier data accuracy benchmarking
Computational ADME model validation
Well-defined physicochemical parameters (MW 390.46, TPSA 114.19, logP 2.0–2.7)
Lipinski compliance zero-violation profile; QSPR training-set representativeness
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